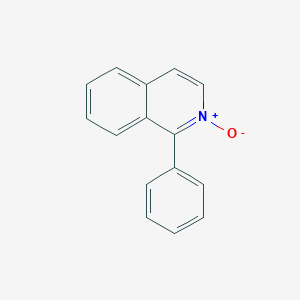

1-Phenylisoquinoline 2-oxide

Description

Significance of Isoquinoline (B145761) N-Oxides in Modern Organic Synthesis

Isoquinoline N-oxides are a privileged class of N-heterocyclic compounds, recognized for their importance in medicinal chemistry and their utility as synthetic intermediates. acs.org The N-oxide functional group significantly alters the electronic properties of the isoquinoline ring system, enhancing its reactivity and enabling transformations that are not readily achievable with the parent isoquinoline.

One of the primary roles of isoquinoline N-oxides is as precursors to a variety of functionalized isoquinolines. The N-oxide group can be readily removed in a deoxygenation step, making it a temporary activating group. thieme-connect.de This strategy is crucial in the synthesis of numerous bioactive molecules. thieme-connect.de Furthermore, the presence of the N-oxide moiety facilitates reactions such as C-H activation and cycloadditions, allowing for the introduction of various substituents onto the heterocyclic core. thieme-connect.denih.gov For instance, they can undergo [3+2] dipolar cycloaddition reactions, providing a pathway to more complex fused heterocyclic systems. thieme-connect.de The development of efficient synthetic methods to access functionalized isoquinoline N-oxides, such as through the cyclization of o-alkynylbenzaldoximes, is an active area of research, highlighting their value in constructing molecular complexity. acs.org

Overview of Key Academic Research Directions for 1-Phenylisoquinoline (B189431) 2-oxide

Academic research on 1-phenylisoquinoline 2-oxide has focused on several key areas, leveraging its specific structural features to explore new synthetic methodologies and applications. The presence of the phenyl group at the 1-position influences the molecule's reactivity and provides a handle for further functionalization.

C-H Activation and Functionalization: A significant research thrust involves the use of the N-oxide as a directing group in transition metal-catalyzed C-H activation reactions. The oxygen atom coordinates to the metal center, directing functionalization to the ortho-position of the 1-phenyl substituent. This strategy has been successfully employed in palladium-catalyzed reactions to achieve atroposelective C-H olefination and arylation of 1-arylisoquinoline N-oxides. chemrxiv.org These reactions are noteworthy for their ability to construct axially chiral biaryls, which are important scaffolds in chiral ligands and catalysts. chemrxiv.org

Another application of C-H activation is the palladium-catalyzed oxidative carbamoylation of isoquinoline N-oxides. In a specific study, 3-phenylisoquinoline (B1583570) 2-oxide was reacted with N,N-dimethylformamide (DMF) to synthesize N,N-dimethylisoquinoline-1-carboxamide, demonstrating a dual C-H oxidative coupling strategy. rsc.org

Synthesis of Novel Heterocyclic Systems: this compound serves as a key intermediate for the synthesis of more complex and decorated heterocyclic frameworks. For example, research has demonstrated the synthesis of 3-phenyl-4-(phenylselanyl)isoquinoline-2-oxide from 2-(phenylethynyl)benzaldehyde (B1589314) oxime. scribd.comacs.org This highlights the utility of the isoquinoline N-oxide scaffold in accessing organoselenium compounds, which are of interest for their potential biological activities. acs.org The reaction conditions for such transformations have been optimized, as shown in the table below.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| 2-(phenylethynyl)benzaldehyde oxime | benzeneseleninic acid | Methanol | Reflux | 96% | acs.org |

| 2-(phenylethynyl)benzaldehyde oxime | benzeneseleninic acid | DMF | 80 °C | 27% | acs.org |

| This table illustrates the optimization of reaction conditions for the synthesis of a selenium-decorated phenylisoquinoline N-oxide derivative. |

Cycloaddition Reactions: The isoquinoline N-oxide moiety can act as a 1,3-dipole in cycloaddition reactions. Research has shown that in situ generated isoquinoline N-oxides can undergo a [3+2] dipolar cycloaddition with reagents like carbon disulfide (CS₂). thieme-connect.de This reaction is a key step in a tandem cyclization-deoxygenation process for synthesizing functionalized isoquinolines from 2-alkynylbenzaldoximes. thieme-connect.de While this research focuses on the general class, the principles are directly applicable to this compound, positioning it as a valuable substrate for constructing novel five-membered rings fused to the isoquinoline core.

Photochemical Applications: While direct photochemical reactions of this compound are not extensively documented, related structures are central to research in photoredox catalysis. Iridium(III) complexes incorporating 1-phenylisoquinoline as a ligand have been developed as photosensitizers for applications such as photocatalytic CO₂ reduction. acs.org These complexes, which can absorb light across a broad spectrum, are used to drive both radical and cationic polymerization reactions. academie-sciences.fr This line of inquiry suggests a potential, albeit less explored, research direction for this compound itself or its derivatives in the field of photochemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16303-15-4 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-oxido-1-phenylisoquinolin-2-ium |

InChI |

InChI=1S/C15H11NO/c17-16-11-10-12-6-4-5-9-14(12)15(16)13-7-2-1-3-8-13/h1-11H |

InChI Key |

YLRIEECDDJIRGA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=[N+](C=CC3=CC=CC=C32)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=[N+](C=CC3=CC=CC=C32)[O-] |

Synonyms |

1-Phenylisoquinoline 2-oxide |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylisoquinoline 2 Oxide and Its Derivatives

Conventional Synthetic Approaches to the 1-Phenylisoquinoline (B189431) 2-oxide Core

Traditional methods for constructing the 1-phenylisoquinoline 2-oxide framework rely on established organic reactions, including electrophilic cyclizations, palladium-catalyzed couplings, and direct oxidation of precursors.

Electrophilic Cyclization Strategies for Isoquinoline (B145761) N-oxide Formation

Electrophilic cyclization is a cornerstone for the formation of the isoquinoline N-oxide ring system. This strategy typically involves the intramolecular cyclization of a suitably functionalized precursor, such as an oxime, initiated by an electrophile.

One prominent method is the intramolecular oxidative cyclization of ketoximes with alkenes. acs.orgresearchgate.netnih.gov This reaction utilizes a hypervalent iodine reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), as an oxidant to facilitate the cyclization of o-vinylaryl ketoximes. acs.orgresearchgate.net The process is believed to proceed through an ionic pathway, affording polysubstituted isoquinoline N-oxides in moderate to excellent yields. acs.orgresearchgate.netnih.gov The reaction is generally carried out in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE). acs.orgresearchgate.net This approach is versatile, allowing for the synthesis of various derivatives, including aryl/heteroaryl-fused pyridine (B92270) N-oxides. acs.orgresearchgate.net

Another effective electrophilic cyclization strategy involves the 6-endo-dig cyclization of 2-alkynylbenzaldoximes. thieme-connect.de In this approach, an electrophile, such as bromine or a silver salt (e.g., silver triflate), activates the alkyne moiety, leading to the formation of the isoquinoline N-oxide intermediate. thieme-connect.de This method can be paired with a subsequent deoxygenation step to yield the corresponding isoquinoline. thieme-connect.de

Table 1: Electrophilic Cyclization for Isoquinoline N-oxide Synthesis

| Precursor | Reagent/Catalyst | Solvent | Product Type | Yield |

|---|---|---|---|---|

| o-Vinylaryl ketoxime | Phenyliodine bis(trifluoroacetate) (PIFA) | 2,2,2-Trifluoroethanol (TFE) | Polysubstituted isoquinoline N-oxide | Moderate to Excellent acs.orgresearchgate.net |

| 2-Alkynylbenzaldoxime | Silver triflate or Bromine | Dimethylformamide (DMF) | Isoquinoline N-oxide intermediate | Good to High thieme-connect.de |

Palladium-Catalyzed Cyclization and Coupling Reactions in N-oxide Synthesis

Palladium catalysis offers a powerful and versatile tool for the synthesis of isoquinoline N-oxides, primarily through C-H activation and annulation processes. thieme-connect.comresearchgate.netresearchgate.net These methods provide a direct route to the heterocyclic core from simpler starting materials.

An oxime-directed C-H activation–annulation reaction is a key strategy in this category. thieme-connect.com Under palladium-catalyzed, acid-assisted conditions, aryl oximes react with alkynes. thieme-connect.com The proposed mechanism involves a concerted metallation-deprotonation step, followed by carbopalladation and subsequent steps that lead to the formation of polysubstituted isoquinoline N-oxides in moderate to good yields. thieme-connect.com This palladium-catalyzed approach demonstrates excellent selectivity for the N-oxide product over the corresponding isoquinoline. thieme-connect.com

Another novel palladium-catalyzed method involves the sequential cyclization and C4–O bond cleavage of N-propargyl oxazolidines to construct N-alkenylisoquinolinones. rsc.orgrsc.orgresearchgate.net This domino reaction showcases broad functional group tolerance and good chemoselectivity. rsc.orgrsc.org

Table 2: Palladium-Catalyzed Synthesis of Isoquinoline N-oxide Derivatives

| Starting Materials | Catalyst System | Key Transformation | Product Type |

|---|---|---|---|

| Aryl oxime and alkyne | Palladium catalyst with acid assistance | C-H activation–annulation | Polysubstituted isoquinoline N-oxide thieme-connect.com |

| N-propargyl oxazolidine | PdCl2(PPh3)2 | Cyclization and C4–O bond cleavage | N-alkenylisoquinolinone rsc.orgrsc.org |

Oxidative N-Oxidation Pathways for 1-Phenylisoquinoline Precursors

The most direct route to this compound is the N-oxidation of a pre-existing 1-phenylisoquinoline core. This is a conventional and straightforward strategy, although it necessitates the prior synthesis of the parent isoquinoline. nih.gov The primary challenge with this method is the potential for undesired oxidation of other functional groups on the molecule. nih.gov

Various oxidizing agents can be employed for this transformation. Peroxy acids, such as peracetic acid formed from hydrogen peroxide in glacial acetic acid, are commonly used. youtube.com Another approach involves the oxidative rearomatization of a C4-functionalized tetrahydroisoquinoline (THIQ) precursor using pyridine-N-oxide as the oxidant at high temperatures. acs.org This method is advantageous as it only generates volatile side products. acs.org

Green Chemistry Principles Applied to this compound Synthesis

In response to the growing need for sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds like this compound. These approaches focus on using environmentally benign solvents and developing recyclable catalytic systems to minimize waste and environmental impact.

Utilization of Environmentally Benign Solvent Systems (e.g., Aqueous Media, Polyethylene Glycol)

The use of green solvents is a key aspect of sustainable synthesis. Water, in particular, is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org A highly efficient method for synthesizing isoquinoline N-oxides has been developed using a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. rsc.orgrsc.orgnih.gov This protocol operates under simple and mild conditions without the need for organic solvents, additives, or ligands, showcasing high atom economy. rsc.orgnih.gov By selectively cleaving the O-H bond of the oxime, this method yields a variety of isoquinoline N-oxides in moderate to high yields. nih.govsemanticscholar.org

Polyethylene glycol (PEG), specifically PEG-400, has also been employed as a biodegradable and recyclable solvent for isoquinoline synthesis. niscpr.res.in A ruthenium(II)-catalyzed reaction of benzophenone (B1666685) hydrazone with diphenylacetylene (B1204595) in PEG-400 provides a green route to 1-phenylisoquinoline derivatives. niscpr.res.in

Development of Recyclable Catalytic Systems (e.g., Ru(II) and Cu(I)-Based Catalysts)

The development of recyclable catalysts is crucial for sustainable chemistry, as it reduces costs and minimizes metal waste.

Ruthenium(II)-based catalysts have been successfully used in green solvents for isoquinoline synthesis. For instance, a [Ru(p-cymene)Cl2]2 catalyst in PEG-400 has been shown to be an effective and recyclable system for the synthesis of 1-phenylisoquinolines. niscpr.res.in This homogeneous catalytic system can be reused multiple times with minimal loss of activity. rsc.org

Copper(I)-based catalysts have also been central to the development of green synthetic methods. The aforementioned Cu(I)-catalyzed synthesis of isoquinoline N-oxides in water is a prime example of an environmentally friendly process. rsc.orgrsc.orgnih.gov The use of a simple copper salt like copper(I) iodide makes this an attractive and economical option. nih.govsemanticscholar.org Furthermore, heterogeneous copper catalysts, such as copper nanoparticles supported on carbon microspheres (Cu-NP/C), have been developed for isoquinoline synthesis in PEG-400, offering a reusable catalytic system. isroset.org The ability to recover and reuse these catalysts is a significant advantage in sustainable manufacturing. mdpi.com

Table 3: Green Synthetic Approaches to Isoquinoline N-oxides and Derivatives

| Catalyst | Solvent | Key Features | Product |

|---|---|---|---|

| Copper(I) iodide | Water | No organic solvent, additives, or ligands; High atom economy rsc.orgnih.gov | Isoquinoline N-oxide |

| [Ru(p-cymene)Cl2]2 | PEG-400 | Homogeneous, recyclable catalyst niscpr.res.in | 1-Phenylisoquinoline |

| Cu-NP/C | PEG-400 | Heterogeneous, reusable catalyst isroset.org | 1-Phenylisoquinoline |

Atom Economy and Sustainable Process Design in N-oxide Production

The principles of green chemistry are increasingly influential in the synthesis of N-heterocycles, including this compound. Atom economy, a concept developed by Barry Trost, is a primary measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.

In the context of this compound production, synthetic routes are evaluated based on their atom economy to identify more sustainable options. Traditional multi-step syntheses of isoquinolines often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. Modern approaches aim to improve this by employing catalytic systems and designing reactions that are inherently more efficient.

For instance, the synthesis of isoquinoline N-oxides via the intramolecular cyclization of 2-alkynylbenzaldehyde oxime derivatives can be highly atom-economical. In an ideal scenario where the cyclization is induced by a catalyst that is recovered and reused, the only theoretical byproduct would be a molecule of water, leading to a high atom economy.

To illustrate the concept of atom economy, consider a hypothetical synthesis of this compound from 2-(phenylethynyl)benzaldehyde (B1589314) oxime.

Reaction: C₁₅H₁₁NO (2-(phenylethynyl)benzaldehyde oxime) → C₁₅H₁₁NO (this compound)

Sustainable process design in N-oxide production also encompasses other green chemistry principles such as the use of less hazardous chemical syntheses, safer solvents, and energy efficiency. For example, researchers are exploring the use of water as a solvent and developing catalytic systems that can operate under milder conditions, reducing energy consumption and the environmental impact of the synthesis. The move away from stoichiometric reagents to catalytic ones is a key trend in making the production of this compound and its derivatives more sustainable.

Table 1: Green Chemistry Metrics for Chemical Synthesis

| Metric | Description | Ideal Value | Relevance to this compound Synthesis |

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% | Maximizing the incorporation of atoms from precursors into the final N-oxide structure. |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Minimizing waste generated during synthesis and purification steps. |

| Process Mass Intensity (PMI) | Total Mass in a Process / Mass of Product | 1 | Reducing the overall mass of materials (reactants, solvents, reagents) used to produce a given amount of the N-oxide. |

| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | 100% | A practical measure of the efficiency of the chemical transformation, taking into account the actual masses used. |

Precursors and Key Intermediates for this compound Synthesis

The selection of appropriate precursors and the understanding of key intermediates are crucial for the successful synthesis of this compound. The following subsections detail the roles of specific classes of compounds in the construction of this N-oxide.

2-Alkynylbenzaldehyde oxime derivatives are pivotal precursors in the synthesis of isoquinoline N-oxides, including the 1-phenyl substituted variant. These compounds contain both the benzene (B151609) ring that will form part of the isoquinoline core and the alkyne and oxime functionalities necessary for the cyclization reaction.

The synthesis of this compound from a 2-alkynylbenzaldehyde oxime derivative typically proceeds via an intramolecular cyclization. This reaction can be promoted by various catalysts, including transition metals such as copper, silver, and gold, or by electrophilic reagents. The general mechanism involves the activation of the alkyne group by the catalyst or electrophile, making it susceptible to nucleophilic attack by the oxygen or nitrogen atom of the oxime. This is followed by a 6-endo-dig cyclization to form the six-membered heterocyclic ring of the isoquinoline N-oxide.

The reaction conditions can be tuned to favor the formation of the N-oxide. For example, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been shown to be a highly efficient method for accessing isoquinoline N-oxides. This approach is particularly attractive from a green chemistry perspective due to the use of water as a solvent and the high atom economy of the reaction.

The versatility of this method allows for the synthesis of a wide range of substituted isoquinoline N-oxides by simply varying the substituents on the starting 2-alkynylbenzaldehyde oxime. To obtain this compound, the precursor would be 2-(phenylethynyl)benzaldehyde oxime.

Table 2: Synthesis of Isoquinoline N-oxides from 2-Alkynylbenzaldehyde Oxime Derivatives

| Precursor | Catalyst/Reagent | Solvent | Product | Yield (%) |

| (E)-2-(Phenylethynyl)benzaldehyde oxime | CuI | Water | 3-Phenylisoquinoline (B1583570) N-oxide | High |

| Substituted 2-alkynylbenzaldehyde oximes | AgOTf | DMF | Substituted isoquinoline N-oxides | Good to High |

| Substituted 2-alkynylbenzaldehyde oximes | Au(I) complexes | Organic Solvent | Substituted isoquinoline N-oxides | Varies |

| o-Alkynyl benzaldehyde (B42025) oximes | Oxone/Diorganyl diselenides | Methanol | 4-(Selanyl)-isoquinoline-N-oxides | Up to 96% |

While 2-alkynylbenzaldehyde oximes provide a direct route to isoquinoline N-oxides, other synthetic strategies involve the construction of the isoquinoline core from different precursors. One such approach involves the reaction of aryl-substituted acetylenes with hydrazine (B178648) derivatives.

In this methodology, an aryl hydrazine can react with an aryl-substituted acetylene (B1199291) in the presence of a suitable catalyst, often a transition metal complex. The reaction typically proceeds through a series of steps involving coordination of the reactants to the metal center, followed by insertion and cyclization to form the isoquinoline ring. The formation of the N-oxide can occur in a subsequent step through oxidation of the resulting isoquinoline.

For example, a rhodium-catalyzed reaction between an arylhydrazine and an internal alkyne can lead to the formation of an isoquinoline. If the starting arylhydrazine possesses an appropriate ortho-substituent, this can direct the cyclization to form the desired isoquinoline skeleton. The subsequent N-oxidation would then yield the target this compound.

Reactivity and Mechanistic Investigations of 1 Phenylisoquinoline 2 Oxide Transformations

Reactions Involving the N-Oxide Functionality

The N-oxide group is the primary site of reactivity in many transformations of 1-phenylisoquinoline (B189431) 2-oxide, serving as a versatile handle for deoxygenation, rearrangement, and functionalization.

Deoxygenation is a fundamental transformation of heteroaromatic N-oxides, converting them back to the parent heterocycle. This reaction is crucial, as the N-oxide is often used as a temporary activating or directing group that must be removed in a final synthetic step. A variety of reagents and methods have been developed for this purpose, ranging from classical reducing agents to modern catalytic systems. rsc.orgorganic-chemistry.org The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. tandfonline.comresearchgate.net

Common deoxygenation strategies include:

Metals in Acidic or Neutral Media: Zinc dust in the presence of a hydrogen donor like ammonium (B1175870) formate (B1220265) is an effective and inexpensive system for deoxygenating N-oxides. tandfonline.com

Trivalent Phosphorus Compounds: Reagents like triphenylphosphine (B44618) (PPh₃) or triethyl phosphite (B83602) (P(OEt)₃) are classic choices for N-oxide deoxygenation, proceeding through an oxygen atom transfer mechanism.

Catalytic Hydrogenation: While effective, this method can sometimes lead to the reduction of other functional groups or the heterocyclic ring itself. tandfonline.com

Metal-Free Conditions: Phenylboronic acid has been reported as a green and economical reagent for the deoxygenation of various amine N-oxides, tolerating reducible functional groups like ketones, esters, and nitro groups. researchgate.netresearchgate.net

Photocatalysis: Visible-light-mediated protocols using organic photocatalysts and a hydrogen donor like isopropanol (B130326) offer a mild and chemoselective method for deoxygenation. rsc.org This approach is notable for its high functional group tolerance. organic-chemistry.org

Palladium Catalysis: Palladium acetate, in combination with a ligand and a transfer oxidant like triethylamine, can catalyze the deoxygenation, often under microwave irradiation. organic-chemistry.org

The product of these reactions is typically the parent 1-phenylisoquinoline. The efficiency and selectivity of the deoxygenation depend heavily on the chosen reagent system. For instance, visible-light photocatalysis has been shown to be highly chemoselective, leaving functional groups such as cyano, benzoyl, and acetyl groups intact. rsc.org

Table 1: Selected Reagents for Deoxygenation of Heteroaromatic N-Oxides

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| Zinc Dust / Ammonium Formate | Methanol, Reflux | Inexpensive and efficient for a variety of N-oxides. tandfonline.com |

| Phenylboronic Acid | Dichloromethane, 120 °C | Metal-free; tolerates many reducible functional groups. researchgate.netresearchgate.net |

| Pd(OAc)₂ / dppf / Et₃N | Acetonitrile, Microwave, 140-160 °C | Catalytic method using a transfer oxidant. organic-chemistry.org |

| Organic Photocatalyst / Isopropanol | Visible Light, Room Temp | Highly chemoselective and operates under mild conditions. rsc.org |

| In / Pivaloyl Chloride | Room Temperature | Mild and efficient for various N-oxides. organic-chemistry.org |

Isoquinoline (B145761) N-oxides can undergo intramolecular rearrangements, most notably the Boekelheide rearrangement. This reaction typically occurs upon treatment with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). The reaction transposes the oxygen atom from the nitrogen to an adjacent carbon atom, providing a route to functionalized isoquinolines. nih.gov

For an N-oxide like 1-phenylisoquinoline 2-oxide, the rearrangement would likely involve acylation of the N-oxide oxygen, followed by a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and subsequent tautomerization or elimination to yield a C-functionalized isoquinoline, such as an acetoxy-substituted derivative. This transformation is a powerful tool for introducing substituents onto the isoquinoline core, which might be difficult to achieve through direct substitution methods. acs.orgacs.org

Nucleophilic Attack and Substitution Patterns on the this compound Scaffold

The presence of the N-oxide group significantly alters the electronic properties of the isoquinoline ring system, making it more susceptible to nucleophilic attack. The positively charged nitrogen atom withdraws electron density from the ring, particularly from the C1 and C3 positions. In this compound, the C1 position is already substituted, making other positions potential sites for attack.

Nucleophilic substitution reactions on the isoquinoline N-oxide scaffold generally occur on the heteroaromatic ring. shahucollegelatur.org.inyoutube.com For instance, the Chichibabin amination, which typically requires harsh conditions for isoquinoline itself, can be facilitated in the N-oxide. Nucleophiles preferentially attack the 1-position of the isoquinoline ring system. shahucollegelatur.org.inyoutube.com

Furthermore, activation with reagents like oxalyl halides can facilitate nucleophilic halogenation, providing a pathway to halogenated isoquinolines. researchgate.net The introduction of the N-oxide functionality dramatically changes the reactivity of the parent heterocycle, enabling a wide range of chemical transformations that are otherwise difficult to achieve. researchgate.net

Electrophilic Aromatic Substitution and Functionalization of this compound

In contrast to nucleophilic attack, electrophilic aromatic substitution on N-oxides is more complex. The N-oxide group deactivates the pyridine (B92270) portion of the isoquinoline ring towards electrophilic attack due to the electron-withdrawing nature of the N-O bond. However, it directs electrophiles to the benzo ring, typically at the 5- and 8-positions. gcwgandhinagar.com

The N-oxide can also direct electrophiles to the C4 position after activation. For example, nitration of quinoline (B57606) N-oxide can be directed to the C4 position. quimicaorganica.org This altered reactivity allows for the selective functionalization of the carbocyclic part of the isoquinoline skeleton.

Cycloaddition Reactions of this compound (e.g., 1,3-Dipolar Cycloadditions)

Aromatic N-oxides, including this compound, can function as 1,3-dipoles in cycloaddition reactions. chesci.com This reactivity provides a powerful method for constructing five-membered heterocyclic rings. wikipedia.org The N-oxide participates in a [3+2] cycloaddition with a suitable dipolarophile, which is typically an electron-deficient or electron-rich alkene or alkyne. wikipedia.orgacs.org

The reaction between an isoquinoline N-oxide and a dipolarophile, such as an alkyl vinyl ether, can be catalyzed by chiral Lewis acids to produce optically active isoquinoline derivatives. acs.org These reactions are often highly regio- and diastereoselective. acs.org The mechanism is a concerted pericyclic process, similar to the Diels-Alder reaction. chesci.com This approach is a valuable synthetic route for introducing chirality and complex substituents at the 1-position of the isoquinoline skeleton. acs.org

Metal-Catalyzed Functionalization and C-H Activation Processes

The N-oxide functionality is an excellent directing group for transition metal-catalyzed C-H activation. nih.gov This strategy allows for the direct functionalization of otherwise unreactive C-H bonds, offering a highly atom-economical route to substituted isoquinolines. catalyst-enabling-synthetic-chemistry.com Metals such as palladium, rhodium, and iridium are commonly used. thieme-connect.comthieme-connect.de

In the context of this compound, the N-oxide can direct the metal catalyst to several positions:

C8-Position of the Isoquinoline Core: The N-oxide can act as a "stepping stone," forming a five-membered metallacyclic intermediate that facilitates the activation of the remote C8-H bond. This has been demonstrated in Rh-catalyzed iodination and Ir-catalyzed amidation of quinoline N-oxides. acs.org

C2-Position of the Phenyl Ring: The N-oxide can also direct the catalyst to the ortho-C-H bonds of the C1-phenyl substituent, leading to the formation of a five-membered palladacycle intermediate, which can then undergo further reactions.

Direct Alkenylation: Palladium-catalyzed direct cross-coupling of isoquinoline-N-oxides with olefins can occur at the C1 position. In these reactions, the N-oxide can serve as both the directing group and an internal oxidant, regenerating the active Pd(II) catalyst and eliminating the need for an external oxidant. acs.org

These C-H activation processes provide efficient pathways for forming new C-C, C-N, and C-halogen bonds with high regioselectivity. thieme-connect.comthieme-connect.de

Table 2: Examples of Metal-Catalyzed C-H Functionalization Directed by N-Oxides

| Metal Catalyst | Reaction Type | Position Functionalized | Product Type |

|---|---|---|---|

| Pd(OAc)₂ | Alkenylation | C1 of Isoquinoline | 1-Alkenylisoquinoline acs.org |

| Rh(III) complexes | Iodination | C8 of Quinoline | 8-Iodoquinoline acs.org |

| Ir(III) complexes | Amidation | C8 of Quinoline | 8-Aminoquinoline acs.org |

| Pd(OAc)₂ | Annulation | C-H of Oxime | Polysubstituted Isoquinoline N-oxide thieme-connect.com |

Elucidation of Reaction Mechanisms

The transformations of this compound are governed by complex reaction mechanisms that are highly dependent on the reaction conditions, such as the presence of light, the nature of the solvent, and the type of reagents employed. Mechanistic investigations, often drawing parallels from related aromatic N-oxides like phenylquinoline N-oxides, have revealed the involvement of several key intermediates and pathways. These can be broadly categorized into polar and radical mechanisms, which dictate the final product distribution.

Proposed Mechanistic Pathways and Reaction Intermediates

The reactivity of the N-oxide functional group in this compound allows for several distinct mechanistic pathways, including photochemical rearrangements and 1,3-dipolar cycloadditions.

Photochemical Transformations and Intermediates:

The photolysis of aromatic N-oxides is a well-studied area that provides significant insight into the probable transformations of this compound. Upon irradiation, particularly with UV light, the primary step is the formation of a highly strained, transient oxaziridine (B8769555) intermediate . scispace.com This intermediate is pivotal and can subsequently follow different pathways depending on factors like the solvent environment. scispace.com

One major pathway involves the heterolytic cleavage of the oxaziridine ring to form a zwitterionic intermediate. scispace.com This zwitterion can then rearrange through nucleophilic attack to yield various products. For instance, irradiation of phenylquinoline N-oxides in ethanol (B145695) leads to the formation of carbostyrils (quinolinones), suggesting a pathway where the zwitterion rearranges to a more stable lactam structure. scispace.com A competing pathway from the oxaziridine intermediate is the formation of a benz[d] scispace.comnih.govoxazepine derivative, which can be isolated or may undergo hydrolysis to yield N-acyl-2-indolinols. scispace.com

A novel photochemical rearrangement observed in the quinoline N-oxide series, which could be applicable here, involves a nitrene intermediate. scispace.com This pathway is proposed to explain the formation of unique products such as 3-phenyl-2-indolecarboxaldehyde from 4-phenylquinoline (B1297854) N-oxide, highlighting the diverse reactivity of the excited-state N-oxide. scispace.com

Table 1: Products from the Photolysis of Phenylquinoline N-oxides in Various Solvents

| Starting Material | Solvent | Major Products | Proposed Intermediate(s) |

| 3-Phenylquinoline N-oxide | 96% Ethanol | 3-Phenylcarbostyril | Oxaziridine, Zwitterion |

| 3-Phenylquinoline N-oxide | Acetone | 4-Phenylbenz[d] scispace.comnih.govoxazepine | Oxaziridine |

| 4-Phenylquinoline N-oxide | Cyclohexane | 4-Phenylcarbostyril, N-Formyl-3-phenyl-2-indolinol, 3-Phenyl-2-indolecarboxaldehyde | Oxaziridine, Zwitterion, Nitrene |

This table is based on data for phenylquinoline N-oxides, which serve as models for the reactivity of this compound. scispace.com

1,3-Dipolar Cycloaddition:

Aromatic N-oxides are classic 1,3-dipoles and can participate in polar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This pathway involves a concerted or stepwise mechanism leading to the formation of a five-membered heterocyclic ring. In this mechanism, the N-oxide function of this compound acts as the 1,3-dipole, reacting with a suitable dipolarophile to form isoxazolidine (B1194047) or isoxazoline (B3343090) derivatives. The regioselectivity and stereoselectivity of these cycloadditions are key aspects of their mechanistic study. mdpi.commdpi.com

Radical vs. Polar Mechanisms in N-oxide Transformations

The transformations of N-oxides can proceed through fundamentally different mechanisms: polar (ionic) pathways, which involve the movement of electron pairs, and radical pathways, which involve single-electron steps.

Polar Mechanisms:

The photochemical rearrangements and 1,3-dipolar cycloadditions discussed previously are prime examples of polar mechanisms. These reactions are characterized by the formation of ionic or zwitterionic intermediates and are often influenced by solvent polarity. scispace.com For example, the formation of carbostyril from phenylquinoline N-oxide photolysis proceeds via heterolysis of an intermediate oxaziridine to a zwitterion. scispace.com Similarly, reactions with acylating agents, such as acetic anhydride, involve the formation of an O-acyl-isoquinolinium cation, which then rearranges. These mechanisms involve the formal movement of electron pairs (heterolytic bond cleavage).

Radical Mechanisms:

In contrast, radical mechanisms involve the homolytic cleavage of bonds, generating species with unpaired electrons. Chain reactions involving free radicals typically consist of three distinct stages: initiation, propagation, and termination. libretexts.orgrsc.org For N-oxides, radical pathways can be initiated by photochemically induced N–O bond fragmentation. nih.gov

Recent studies have shown that photoactive esters of quinoline N-oxides can generate alkyl radicals upon visible light irradiation. nih.gov The excited state of the N-oxide acts as a strong oxidant, enabling the formation of radical intermediates that can participate in reactions like Minisci alkylations. nih.gov This process often involves a radical chain mechanism where a radical intermediate is generated, reacts with a substrate, and is then regenerated in a subsequent step, thus propagating the chain. nih.gov

The choice between a radical and a polar pathway is dictated by the reaction conditions. The use of visible light and a suitable photoactive N-oxide derivative can promote radical generation, while thermal conditions or reactions with classic dipolarophiles favor polar cycloadditions. mdpi.comnih.gov

Table 2: Comparison of Radical and Polar Mechanisms in N-oxide Transformations

| Feature | Radical Mechanism | Polar Mechanism |

| Bond Cleavage | Homolytic (single electron movement) | Heterolytic (electron pair movement) |

| Intermediates | Free radicals (neutral species with unpaired electrons) | Ions, zwitterions, carbenes, nitrenes |

| Initiation | Often requires light (photolysis), heat, or a radical initiator | Can be initiated by acids, bases, or inherent polarity of reactants |

| Key Reaction Steps | Initiation, Propagation, Termination | Nucleophilic attack, elimination, rearrangement, cycloaddition |

| Example Reaction | Photochemical Minisci Alkylation | 1,3-Dipolar Cycloaddition, Rearrangement to Phenanthridinones |

Computational and Theoretical Studies on 1 Phenylisoquinoline 2 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it suitable for studying molecules of the size and complexity of 1-Phenylisoquinoline (B189431) 2-oxide.

Elucidation of Electronic Structure (HOMO/LUMO Energy Levels, Charge Distribution)

DFT calculations are instrumental in determining the electronic properties of a molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting a molecule's reactivity; the HOMO energy relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity.

Furthermore, DFT can be used to calculate the distribution of electronic charge across the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis reveal the partial charges on each atom, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the 1-Phenylisoquinoline 2-oxide structure. This information is vital for understanding intermolecular interactions and predicting sites of reaction.

Specific HOMO/LUMO energy values and detailed charge distribution maps for this compound are not available in the reviewed literature.

Prediction of Spectroscopic Properties and Conformational Analysis

Theoretical calculations can predict various spectroscopic properties, providing a valuable comparison to experimental data. DFT methods can compute vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which helps in the interpretation of UV-Visible absorption spectra.

Conformational analysis, another important application, involves mapping the potential energy surface of the molecule as a function of its geometry. For this compound, this would involve studying the rotation around the single bond connecting the phenyl and isoquinoline (B145761) rings. By performing a potential energy surface scan, the most stable conformation (the global minimum) and any other low-energy conformers can be identified, along with the energy barriers for their interconversion. While conformational studies have been performed on related structures like 1-phenyl-1,2,3,4-tetrahydroisoquinolines, specific data for the N-oxide is not present in the literature. nih.gov

Predicted IR, Raman, or UV-Vis spectra and a detailed conformational analysis for this compound have not been reported in the scientific literature.

Modeling of Reaction Pathways and Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to model the entire course of a reaction, from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For this compound, one could model its participation in various organic reactions, such as cycloadditions or reactions involving the N-oxide group. The calculated activation energies and reaction energies provide quantitative insights into the feasibility and kinetics of these potential pathways. These computational approaches are well-established for exploring chemical reactivity and reaction networks.

No specific studies modeling reaction pathways or identifying transition states involving this compound were found in the literature search.

Molecular Orbital (MO) Theory Applications

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the description of bonding and electronic structure in terms of delocalized molecular orbitals formed from the combination of atomic orbitals.

Analysis of Aromaticity and Electron Delocalization

Aromaticity is a key concept in organic chemistry, denoting enhanced stability due to a cyclic, planar arrangement of delocalized π-electrons. MO theory is the fundamental basis for understanding aromaticity, most famously encapsulated in Hückel's rule (4n+2 π electrons). stackexchange.comlibretexts.org Both the isoquinoline and phenyl rings in this compound are aromatic. Computational methods can quantify the degree of aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromatic character.

Electron delocalization, the spreading of electron density over several atoms, is a direct consequence of the formation of molecular orbitals and is crucial for the stability of conjugated systems like this compound. utdallas.edu

A quantitative analysis of aromaticity or specific electron delocalization patterns for this compound using MO theory is not documented in available research.

Understanding Orbital Interactions and Their Influence on Reactivity

Frontier Molecular Orbital (FMO) theory, an application of MO theory, is particularly useful for explaining and predicting chemical reactivity. wikipedia.orgyoutube.com It posits that the most significant interactions during a chemical reaction occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). The energy difference and the spatial overlap between these frontier orbitals govern the reaction's feasibility and regioselectivity.

An FMO analysis of this compound would involve examining the shapes and energies of its HOMO and LUMO to predict how it would interact with various reaction partners. The distribution of these orbitals would highlight the most probable sites for nucleophilic or electrophilic attack.

A specific Frontier Molecular Orbital analysis detailing orbital interactions and their influence on the reactivity of this compound has not been published.

Kinetic and Thermodynamic Studies of this compound Reactions

While specific, detailed kinetic and thermodynamic studies focusing exclusively on this compound are not extensively documented in publicly available literature, computational and theoretical chemistry provides a robust framework for understanding the reactivity of this compound class. The insights gained from studies on related isoquinoline N-oxides and other aromatic N-oxides can be extrapolated to understand the potential behavior of this compound. These computational investigations are crucial for predicting reaction pathways, understanding reaction mechanisms, and quantifying the energy changes that govern chemical transformations.

Detailed Research Findings

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the kinetic and thermodynamic parameters of reactions involving N-oxides. These theoretical models allow researchers to map out potential energy surfaces for reactions, identifying transition states and intermediates that are often difficult to detect experimentally.

A primary area of investigation for compounds like this compound is their participation in 1,3-dipolar cycloaddition reactions . In these reactions, the N-oxide functional group acts as a 1,3-dipole, reacting with various dipolarophiles (such as alkenes or alkynes) to form heterocyclic products. Computational studies on these types of reactions typically focus on:

Reaction Mechanism and Regioselectivity: Theoretical calculations can predict whether a reaction will proceed through a concerted or stepwise mechanism. For cycloadditions, DFT can determine the activation energy barriers for the formation of different possible regioisomers, thereby predicting the major product of the reaction.

Activation Parameters: By locating the transition state structure on the potential energy surface, key kinetic parameters can be calculated. These include the activation energy (Ea), which is the minimum energy required for the reaction to occur, and the pre-exponential factor (A), which relates to the frequency of molecular collisions.

Thermodynamic Parameters: Computational methods are also used to calculate the thermodynamic stability of reactants, products, and intermediates. Key parameters determined include:

Enthalpy of Reaction (ΔH): This value indicates whether a reaction releases (exothermic) or absorbs (endothermic) heat.

Entropy of Reaction (ΔS): This parameter reflects the change in disorder or randomness during the reaction.

Gibbs Free Energy of Reaction (ΔG): This is the ultimate determinant of a reaction's spontaneity. A negative ΔG indicates a thermodynamically favorable reaction.

For instance, studies on the amidation of quinoline (B57606) N-oxide, a related heterocyclic N-oxide, have utilized computational methods to determine that high activation energy barriers can render certain reaction pathways kinetically impossible under specific conditions acs.org. Similarly, research into 1,4-dipolar cycloadditions of isoquinoline derivatives highlights the concept of kinetic versus thermodynamic control, where different products may be favored depending on reaction conditions like temperature. In one such study, the calculated energy difference indicated that the thermodynamically controlled product was more stable by 76.1 kJ/mol than the kinetically favored product eurekaselect.com.

These theoretical approaches provide a powerful lens through which the complex reactivity of molecules like this compound can be predicted and understood, guiding future experimental work in organic synthesis.

Data Tables

As specific experimental or computational data for the reactions of this compound is not available in the cited literature, the following table provides an illustrative example of the types of kinetic and thermodynamic data that are typically generated from computational studies of 1,3-dipolar cycloaddition reactions involving aromatic N-oxides.

Table 1: Exemplary Calculated Parameters for a Hypothetical 1,3-Dipolar Cycloaddition Reaction

| Parameter | Value | Unit | Description |

| Kinetic Parameters | |||

| Activation Energy (Ea) | 15.5 | kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Gibbs Free Energy of Activation (ΔG‡) | 25.0 | kcal/mol | The free energy difference between the transition state and the reactants. |

| Thermodynamic Parameters | |||

| Enthalpy of Reaction (ΔH) | -20.3 | kcal/mol | Indicates that the reaction is exothermic, releasing heat. |

| Entropy of Reaction (ΔS) | -35.2 | cal/mol·K | A negative value is typical for cycloadditions, reflecting a more ordered system in the product. |

| Gibbs Free Energy of Reaction (ΔG) | -9.8 | kcal/mol | Indicates that the reaction is spontaneous and thermodynamically favorable under standard conditions. |

Note: The data in this table is hypothetical and serves only to illustrate the typical parameters reported in computational studies of related compounds. It does not represent actual data for this compound.

Applications and Advanced Roles of 1 Phenylisoquinoline 2 Oxide

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The N-oxide group in 1-phenylisoquinoline (B189431) 2-oxide significantly influences the electron distribution of the heterocyclic ring, rendering it susceptible to various regioselective functionalization reactions. This feature makes it a valuable intermediate for the synthesis of substituted 1-phenylisoquinoline derivatives, which are important scaffolds in medicinal chemistry and materials science.

The activation provided by the N-oxide facilitates direct C-H functionalization at positions that are otherwise difficult to access. Isoquinoline (B145761) N-oxides can undergo a variety of transformations, including alkenylation, amination, and heteroarylation, often with high regioselectivity. beilstein-journals.orgrsc.org For instance, the C1 position of isoquinoline N-oxide is readily functionalized. beilstein-journals.org This reactivity allows for the introduction of diverse functional groups, creating a library of complex molecules built upon the 1-phenylisoquinoline framework.

Furthermore, the N-oxide can act as a temporary activating and directing group. After the desired functionalization of the ring has been achieved, the N-oxide can be easily removed through deoxygenation. A common method for this reduction involves treating the N-oxide with zinc powder in the presence of ammonium (B1175870) chloride, which efficiently converts the molecule back to the corresponding isoquinoline. nih.gov This "activate-functionalize-deoxygenate" strategy highlights the utility of 1-phenylisoquinoline 2-oxide as a strategic intermediate, enabling the construction of molecules that would be challenging to synthesize directly. nih.gov

Precursor Chemistry for Cyclometalating Ligands in Organometallic Complexes

One of the most significant roles of this compound is as a precursor to 1-phenylisoquinoline (piq), a premier cyclometalating ligand used in the synthesis of highly efficient organometallic complexes. Cyclometalated compounds, which feature a direct bond between a metal and a carbon atom of an organic ligand, are central to the development of advanced materials for electronics and catalysis. The piq ligand is particularly valued for its ability to form stable, luminescent complexes with heavy metals like iridium and platinum.

The synthesis of these complexes typically begins with the preparation of the 1-phenylisoquinoline ligand, which is often derived from its N-oxide precursor. The deoxygenated piq ligand is then reacted with a metal salt, leading to the formation of a metal-carbon bond at the ortho-position of the phenyl ring and a coordinate bond with the isoquinoline nitrogen, creating a stable five-membered ring structure. This cyclometalation process is fundamental to the unique properties of the resulting complexes.

Iridium(III) complexes incorporating the 1-phenylisoquinoline (piq) ligand are among the most successful phosphorescent materials ever developed. The synthesis of these complexes typically involves the reaction of the piq ligand with an iridium precursor, such as an iridium chloride dimer. This reaction forms bis-cyclometalated iridium dimers, which can then be further reacted with an ancillary ligand to yield the final mononuclear complex.

The electronic properties of these iridium complexes can be precisely controlled by modifying the structure of the piq ligand. Introducing electron-withdrawing groups, such as trifluoromethyl (-CF3) or cyano (-CN), or electron-donating groups onto the phenyl or isoquinoline rings allows for the fine-tuning of the complex's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning directly impacts the emission color, quantum efficiency, and stability of the resulting material, making it possible to design emitters tailored for specific applications.

The primary application for iridium(III) complexes based on 1-phenylisoquinoline is in the field of organic light-emitting diodes (OLEDs). These complexes function as highly efficient phosphorescent emitters, which can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Complexes derived from piq are particularly crucial for producing red and near-infrared (NIR) light, a spectral region where achieving high efficiency and stability has been a significant challenge.

The robust nature of the cyclometalated structure imparts excellent thermal and chemical stability to the complexes, a critical requirement for long-lasting OLED devices. Research has shown that OLEDs using these iridium emitters can achieve high external quantum efficiencies (EQEs) and demonstrate excellent color purity. For example, devices based on piq-type ligands have achieved EQEs exceeding 7% for emissions in the deep-red and NIR regions.

| Complex Name | Substituent on Ligand | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) (%) |

|---|---|---|---|

| Bu-CNIr | tert-butyl, cyano | 695 | 7.1 |

| DM-CNIr | dimethyl, cyano | 714 | 7.2 |

| tfmpiq-based complex 2a | trifluoromethyl | Red Emission | N/A (Solution QY: 39.9%) |

| tfmpiq-based complex 2b | trifluoromethyl | Red Emission | N/A (Solution QY: 51.9%) |

Catalytic Applications

Beyond materials science, organometallic complexes derived from 1-phenylisoquinoline are finding roles in catalysis, particularly in processes driven by light.

Iridium(III) complexes featuring 1-phenylisoquinoline ligands have emerged as highly effective and durable photosensitizers for the photocatalytic reduction of carbon dioxide (CO2). A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, initiating a chemical reaction. In this context, the iridium complex absorbs visible light and initiates the multi-electron reduction of CO2 to valuable chemical feedstocks like carbon monoxide (CO).

The complex [Ir(piq)2(dmb)]+ (where dmb is 4,4′-dimethyl-2,2′-bipyridine) has been shown to be a particularly potent photosensitizer. It exhibits strong absorption in the visible spectrum and possesses a very long-lived excited state (2.8 µs), which is crucial for efficient energy transfer. When used in a system with a catalyst such as a Rhenium(I) complex and a sacrificial electron donor like 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH), this iridium photosensitizer drives the selective reduction of CO2 to CO with high efficiency and remarkable stability. The durability of these piq-based iridium complexes represents a significant advantage over more traditional ruthenium-based photosensitizers, which can decompose and lead to unwanted side reactions.

| Catalytic System | Sacrificial Electron Donor | Quantum Yield (ΦCO) | Turnover Number (TONCO) |

|---|---|---|---|

| Mixed System (Ir + Re) | BNAH | 0.16 | - |

| Supramolecular (Ir-Re) | BNAH | 0.21 | 130 |

| Mixed System (Ir + Re) | BIH | 0.41 | 1700 |

| Supramolecular (Ir-Re) | BIH | 0.40 | 1700 |

Q & A

Q. What are the recommended methods for synthesizing 1-Phenylisoquinoline 2-oxide and ensuring purity?

To synthesize this compound, bromination or chlorination reactions under controlled conditions (e.g., using Br₂ or Cl₂ with a base like Et₃N or K₂CO₃) can be adapted from similar N-oxide systems. For example, bromination of aromatic N-oxides typically proceeds via electrophilic substitution, with reaction monitoring via TLC. Purification involves column chromatography (silica gel or alumina) using solvents like CHCl₃ or CH₂Cl₂. Purity is validated using NMR (¹H/¹³C) and mass spectrometry (EI-MS or HRMS) .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

Follow guidelines for peroxide-forming compounds: store in airtight, light-resistant containers under inert gas (N₂/Ar) at low temperatures (e.g., 4°C). Periodically test for peroxide formation using iodide-starch test strips. Use engineering controls (e.g., fume hoods) and personal protective equipment (gloves, goggles, lab coats) during handling. Refer to institutional EH&S protocols for peroxide-forming chemicals .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments and aromatic substitution patterns.

- UV-Vis Spectroscopy : For electronic transition analysis, particularly useful for N-oxide moieties.

- Mass Spectrometry (EI-MS/HRMS) : To verify molecular weight and fragmentation patterns.

- IR Spectroscopy : To identify N-O stretching vibrations (~1250–1350 cm⁻¹). Cross-validate with computational IR predictions for accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what functionals are optimal?

Use hybrid functionals (e.g., B3LYP) that incorporate exact exchange to improve thermochemical accuracy, as recommended by Becke (1993) . For correlation energy, the Lee-Yang-Parr (LYP) functional paired with gradient corrections provides reliable electronic structure predictions . Basis sets like 6-311++G(d,p) are suitable for geometry optimization and frontier molecular orbital analysis (HOMO-LUMO gaps). Validate results against experimental UV-Vis or electrochemical data .

Q. What experimental strategies can resolve discrepancies between computational predictions and observed reactivity in this compound?

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in N-oxide) to track reaction pathways.

- Kinetic Studies : Compare DFT-predicted activation energies with experimental Arrhenius parameters.

- Spectroscopic Validation : Match computed IR/NMR spectra with experimental data to identify structural mismatches.

- Multifunctional Benchmarks : Test multiple functionals (e.g., M06-2X for non-covalent interactions) to isolate errors in computational models .

Q. How to design a study to assess the mutagenic potential of this compound while controlling for confounding structural alerts?

- Ames Test : Conduct bacterial reverse mutation assays (with/without S9 metabolic activation) to detect frameshift or base-pair mutations.

- Structural Alert Screening : Rule out confounding groups (e.g., nitro, aromatic amines) using cheminformatics tools like Derek Nexus.

- Negative Controls : Compare against non-mutagenic N-oxides (e.g., 2,7-naphthyridine 2-oxide) and positive controls (e.g., nitroaromatics).

- Mechanistic Studies : Use comet assays or γ-H2AX foci analysis to check for direct DNA damage if initial results are positive .

Q. How can researchers formulate a rigorous hypothesis for studying this compound’s catalytic or biological activity?

Apply the PICO(T) framework:

- Population : Target biological system or chemical reaction (e.g., enzyme inhibition).

- Intervention : Compound concentration, reaction conditions.

- Comparison : Control compounds (e.g., non-oxidized analogs).

- Outcome : Measured activity (e.g., IC₅₀, reaction yield).

- Time : Duration of exposure or reaction.

Ensure feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What statistical methods are recommended for analyzing dose-response or kinetic data involving this compound?

- Nonlinear Regression : Fit dose-response curves using the Hill equation (e.g., GraphPad Prism).

- Error Propagation : Quantify uncertainties in kinetic parameters (e.g., kₐₜₜ) via Monte Carlo simulations.

- ANOVA/T-tests : Compare means across experimental groups; adjust for multiple comparisons (Bonferroni correction).

- Principal Component Analysis (PCA) : For multivariate datasets (e.g., spectroscopic or reactivity profiles) .

Data Management & Reproducibility

Q. How should raw data from studies on this compound be documented to ensure reproducibility?

- Metadata Logging : Record instrument settings (e.g., NMR shim values, HPLC gradients).

- Version Control : Use platforms like GitHub for code/data sharing.

- Appendix Inclusion : Place large datasets (e.g., crystallographic files, chromatograms) in supplementary materials.

- Uncertainty Reporting : Include confidence intervals for kinetic or thermodynamic parameters .

Q. What peer-review strategies mitigate bias in interpreting conflicting results (e.g., divergent computational vs. experimental findings)?

- Blinded Analysis : Have raw data interpreted by independent reviewers unaware of hypotheses.

- Pre-registration : Submit experimental protocols to repositories like Open Science Framework before data collection.

- Triangulation : Cross-validate results using multiple techniques (e.g., XRD for structure, DFT for electronic properties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.